N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydro-3H-benzo[e]indazole-1-carboxamide
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Overview
Description
N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a benzoindazole moiety, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the benzoindazole moiety, followed by the introduction of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,1-Dioxotetrahydro-1lambda6-thiophen-3-yl)-N-[(furan-2-yl)methyl]-2-phenoxyacetamide
- N’-(1,1-dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-1-methyl-1H-imidazole-2-carbohydrazide
- N’-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine hydrochloride
Uniqueness
N-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4,5-DIHYDRO-3H-BENZO[E]INDAZOLE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4,5-dihydro-3H-benzo[e]indazole-1-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c20-16(17-11-7-8-23(21,22)9-11)15-14-12-4-2-1-3-10(12)5-6-13(14)18-19-15/h1-4,11H,5-9H2,(H,17,20)(H,18,19) |
InChI Key |
QYIIQOMJSLTSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NNC3=C2C4=CC=CC=C4CC3 |
Origin of Product |
United States |
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